molecular formula C11H8N2 B13134255 8-Methylquinoline-6-carbonitrile

8-Methylquinoline-6-carbonitrile

Cat. No.: B13134255
M. Wt: 168.19 g/mol
InChI Key: PELBMSJXXSBHFI-UHFFFAOYSA-N
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Description

8-Methylquinoline-6-carbonitrile is a versatile nitrile-substituted quinoline derivative designed for research and development applications. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the exploration of novel heterocyclic compounds. Quinoline scaffolds, such as this one, are of significant interest in pharmaceutical research for their potential biological activities. Scientific literature indicates that structurally related quinoline carbonitriles are investigated as key precursors in the synthesis of more complex molecules, including those with potential antiviral properties . For instance, some quinoline compounds containing specific functional groups have been studied for their role as influenza virus inhibitors, targeting the viral RNA polymerase . The nitrile group at the 6-position and the methyl group at the 8-position offer distinct sites for further chemical modification, enabling researchers to explore structure-activity relationships and develop targeted bioactive molecules. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in accordance with laboratory best practices.

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

8-methylquinoline-6-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-5-9(7-12)6-10-3-2-4-13-11(8)10/h2-6H,1H3

InChI Key

PELBMSJXXSBHFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylquinoline-6-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 8-methylquinoline with cyanogen bromide under basic conditions . Another method includes the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methylquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-Methylquinoline-6-carbonitrile can be compared to related quinolinecarbonitriles and substituted quinolines. Key factors include substituent positions, electronic effects, and physicochemical properties.

Table 1: Comparative Analysis of Selected Quinoline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Structural Similarity
This compound 8-CH₃, 6-CN ~184.2 (calculated) N/A High reactivity for cross-coupling Reference compound
2-Methylquinoline-4-carbonitrile 2-CH₃, 4-CN 184.2 N/A Pharmaceutical intermediates 0.95
6-Methylquinoline-2-carbonitrile 6-CH₃, 2-CN 184.2 N/A Electronic materials 0.90
3-Methylisoquinoline-7-carbonitrile 3-CH₃, 7-CN (isoquinoline) 184.2 N/A Catalysis studies 0.92
6-Methoxyquinoline 6-OCH₃ 159.18 18–20 Biochemical reagents N/A
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile 8-Br, 4-Cl, 6-NO₂, 3-CN 312.5 N/A Research inhibitors N/A

Key Findings:

Substituent Position Effects: Electronic Effects: The 6-cyano group in this compound is meta to the methyl group, creating a conjugation-stabilized structure. This contrasts with 2-Methylquinoline-4-carbonitrile, where the cyano and methyl groups are ortho, leading to steric hindrance and altered reactivity . Biological Activity: Nitro and chloro derivatives (e.g., 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile) exhibit enhanced electrophilicity, making them potent enzyme inhibitors compared to methyl/cyano analogs .

Physicochemical Properties: Methoxy-substituted quinolines (e.g., 6-Methoxyquinoline) have lower molecular weights and melting points than cyano derivatives due to reduced polarity . Cyano groups increase dipole moments, improving solubility in polar solvents compared to methyl or methoxy derivatives .

Halogenated analogs (e.g., 6,8-dibromoquinoline) undergo efficient cross-coupling reactions, suggesting similar reactivity for this compound in Pd-catalyzed syntheses .

Crystallography and Stability: Bond lengths and angles in brominated quinolines (e.g., 6,8-dibromoquinoline) are comparable to methyl/cyano derivatives, indicating similar π-π stacking and crystal packing efficiencies .

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